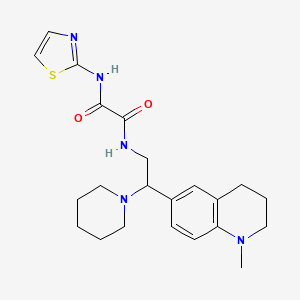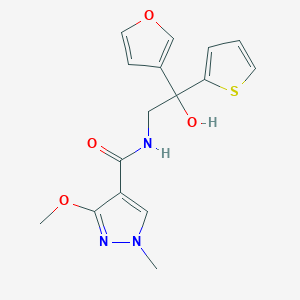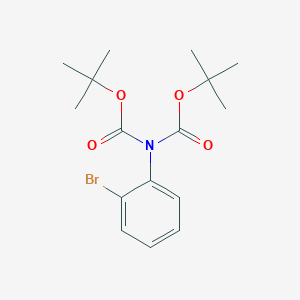![molecular formula C14H18N2O2 B2978192 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea CAS No. 2097889-66-0](/img/structure/B2978192.png)
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their bioactive properties . The compound also contains a phenyl group, which is a functional group that consists of six carbon atoms attached in a hexagonal planar ring to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclohexenyl and phenyl groups. These groups are both cyclic, which could lead to interesting 3D conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and cyclohexenyl groups. For example, these groups could potentially influence the compound’s solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on related phenylurea compounds, such as metobromuron, reveals insights into their crystal structures, demonstrating significant intermolecular interactions like hydrogen bonds and weak C-H⋯π interactions. These structural analyses can inform applications in materials science and drug design by understanding molecular packing and interaction mechanisms (Kang, Kim, Kwon, & Kim, 2015).
Polymer Synthesis
Studies on poly(hydroxyurethane) materials synthesized from cyclic carbonates and diamines have shown promising mechanical and adhesive properties. These materials, created without the use of isocyanates, exhibit outstanding adhesion due to hydroxyl groups off the main polycarbonate chain. Such research indicates the potential for using similar chemical structures in developing new materials with specific mechanical properties (Cornille, Michaud, Simon, Fouquay, Auvergne, Boutevin, & Caillol, 2016).
Organic Synthesis and Medicinal Chemistry
Organic synthesis research has developed methods for creating derivatives with potential biological activity. For example, studies on the synthesis of cyclohexenone derivatives under ultrasound show improved yields and reaction conditions, suggesting applications in medicinal chemistry and drug development (Song, Dong, Wu, Yang, & Yang, 2015).
Antimicrobial and Anticancer Activities
Research into N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles has demonstrated significant antimicrobial and anticancer activities. This suggests that structurally related compounds, including variations of phenylurea, could have potential applications in developing new therapeutic agents (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Analytical and Forensic Chemistry
The analytical characterization of N-alkyl-arylcyclohexylamines highlights the importance of structural analysis in identifying psychoactive substances. This work supports the ongoing efforts in forensic chemistry to monitor new psychoactive substances, providing a foundation for regulatory and harm reduction strategies (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, the mechanism of action would depend on the specific biological target of the drug.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(16-12-7-3-1-4-8-12)15-11-14(18)9-5-2-6-10-14/h1,3-5,7-9,18H,2,6,10-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZBIYZZZIXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)
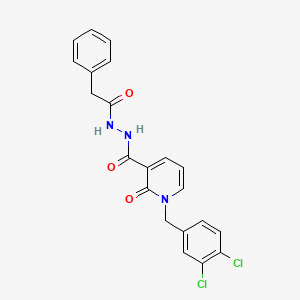
![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)
![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)

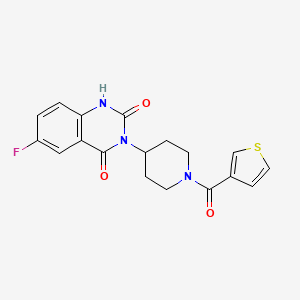
![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)

